![molecular formula C9H16N4O B2756492 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol CAS No. 2169213-08-3](/img/structure/B2756492.png)
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol
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Overview
Description
The compound “1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol” is a complex organic molecule that contains a piperidine ring and a 1,2,3-triazole ring. Piperidine is a common motif in many pharmaceuticals and natural products, and 1,2,3-triazoles are known for their wide range of biological activities .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole and piperidine rings. Triazoles are known to participate in various reactions such as N-alkylation, N-arylation, and Suzuki-Miyaura cross-coupling .Scientific Research Applications
Drug Discovery
1,2,3-triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They have a strong dipole moment and hydrogen bonding ability .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Chemical Biology
1,2,3-triazoles are used in chemical biology . They have a wide range of applications in pharmaceuticals, supramolecular chemistry, organic synthesis, and industry .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They have numerous useful properties like high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Materials Science
1,2,3-triazoles are used in materials science . They have an important application value in various fields .
Mechanism of Action
Target of Action
The primary target of 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
The compound interacts with the Carbonic Anhydrase-II enzyme by binding directly to the active site residues . This interaction inhibits the enzyme’s activity, leading to a disruption in the balance of carbon dioxide and bicarbonate in the body .
Biochemical Pathways
The inhibition of the Carbonic Anhydrase-II enzyme affects the carbon dioxide hydration and bicarbonate dehydration pathways . These pathways are essential for maintaining pH balance and facilitating gas exchange in the body. Disruption of these pathways can lead to a variety of physiological effects .
Pharmacokinetics
These predictions suggest that the compound may have suitable drug-like properties, but further studies are needed to confirm this .
Result of Action
The inhibition of the Carbonic Anhydrase-II enzyme by 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol can lead to a disruption in pH balance and gas exchange in the body . This can result in various physiological effects, depending on the extent of the disruption .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(triazol-2-yl)ethyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c14-9-1-5-12(6-2-9)7-8-13-10-3-4-11-13/h3-4,9,14H,1-2,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPWLIIFEPHHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol |
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